molecular formula C19H13Cl B13153040 9-Chloro-9-phenyl-9H-fluorene CAS No. 25022-99-5

9-Chloro-9-phenyl-9H-fluorene

Cat. No.: B13153040
CAS No.: 25022-99-5
M. Wt: 276.8 g/mol
InChI Key: QXLCNJYOTOPRLN-UHFFFAOYSA-N
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Description

9-Chloro-9-phenyl-9H-fluorene: is an organic compound with the molecular formula C19H13Cl . It is a derivative of fluorene, where a chlorine atom and a phenyl group are substituted at the 9th position of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-phenyl-9H-fluorene typically involves the chlorination of 9-phenylfluorene. One common method is the reaction of 9-phenylfluorene with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-9-phenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane (CH2Cl2), and catalysts like triethylamine (Et3N).

    Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents such as acetone or acetic acid.

    Reduction: Reducing agents like LiAlH4, solvents such as tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Chemistry: 9-Chloro-9-phenyl-9H-fluorene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology and Medicine: Research has shown that fluorene derivatives, including this compound, exhibit biological activities such as anti-inflammatory and antimicrobial properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 9-Chloro-9-phenyl-9H-fluorene in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to anti-inflammatory effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its antimicrobial properties .

Properties

IUPAC Name

9-chloro-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCNJYOTOPRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325053
Record name NSC408416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25022-99-5
Record name NSC408416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC408416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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